N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE
Overview
Description
N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a thiophene ring, and a cyclopentylcarbamoyl group. The presence of these rings and functional groups makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the furan and thiophene rings. The furan ring can be synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess P2S5 in anhydrous toluene . The thiophene ring is typically synthesized through electrophilic substitution reactions such as nitration, bromination, and acylation .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, including nitration, bromination, and acylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride.
Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the furan or thiophene rings.
Scientific Research Applications
N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a sulfur atom in the ring.
Furan: A similar compound with an oxygen atom in the ring.
Pyrrole: Another heterocyclic compound with a nitrogen atom in the ring.
Uniqueness
N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]FURAN-2-CARBOXAMIDE is unique due to its combination of furan and thiophene rings, along with the cyclopentylcarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-16(13-8-4-10-23-13)20-18-15(12-7-3-9-14(12)24-18)17(22)19-11-5-1-2-6-11/h4,8,10-11H,1-3,5-7,9H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUANJOEUOTILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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